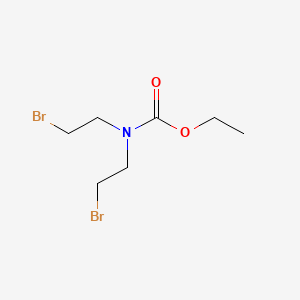
Ethyl bis(2-bromoethyl)carbamate
概要
説明
Ethyl bis(2-bromoethyl)carbamate , also known as bis(2-bromoethyl) ether , is an organobromine compound and an ether. It is used in the manufacture of pharmaceuticals and crown ethers . The molecular formula is C7H13Br2NO2 , with an average mass of 302.992 Da .
Synthesis Analysis
Ethyl bis(2-bromoethyl)carbamate can be synthesized through reactions involving urea and ethanol. Yeast or lactic acid bacteria, present during fermentation, generate urea from amino acids like arginine or citrulline. The reaction occurs between naturally occurring urea (from yeast metabolism of arginine) and ethanol produced during fermentation. Citrulline, another amino acid, can also serve as an ethyl carbamate precursor .
Molecular Structure Analysis
The molecular structure of ethyl bis(2-bromoethyl)carbamate consists of two bromoethyl groups attached to a carbamate functional group. The chemical formula is C7H13Br2NO2 .
Chemical Reactions Analysis
Ethyl bis(2-bromoethyl)carbamate can form through reactions involving urea and ethanol. The key reaction is between urea and ethanol, leading to the formation of ethyl carbamate. Lactic acid bacteria can also contribute to citrulline production, which serves as another precursor for ethyl carbamate .
科学的研究の応用
Drug Synthesis
Ethyl bis(2-bromoethyl)carbamate is a compound that plays a significant role in modern drug discovery and medicinal chemistry. Organic carbamates are structural elements of many approved therapeutic agents, indicating their importance in the design and synthesis of pharmaceuticals .
Polymer Chemistry
In polymer chemistry, Ethyl bis(2-bromoethyl)carbamate can be involved in the synthesis of polymers with specific properties. For example, it can be used in reactions that involve the generation of an in situ thiol, which further undergoes nucleophilic substitution to form desired polymer structures .
Agricultural Studies
Although not directly mentioned, ethyl carbamates, in general, have been identified in fermented foods and alcoholic beverages. They are formed naturally during the fermentation process or storage. The reduction of ethyl carbamate content is important for food safety and human health, suggesting a potential application in studying and improving agricultural products .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl N,N-bis(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMMTULZEPCVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448570 | |
| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bis(2-bromoethyl)carbamate | |
CAS RN |
77697-11-1 | |
| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

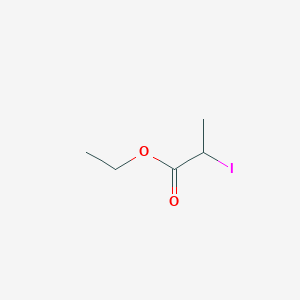

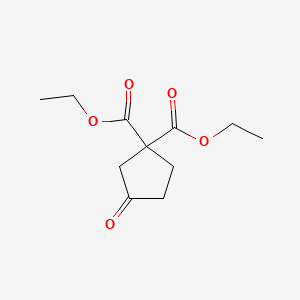
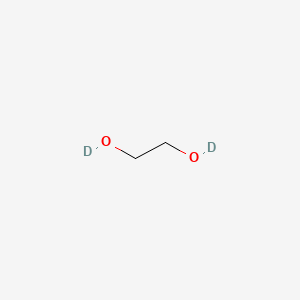
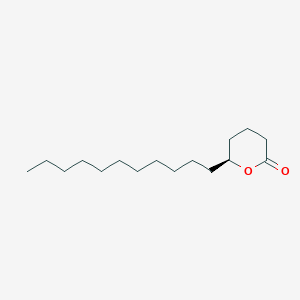

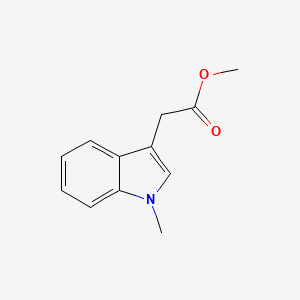
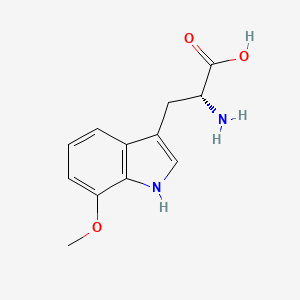
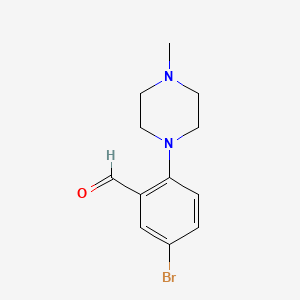
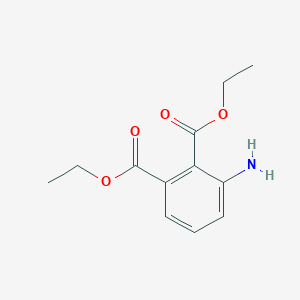
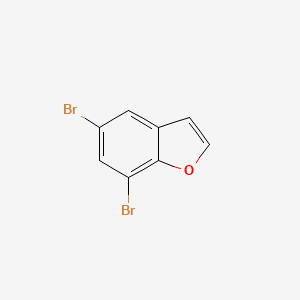
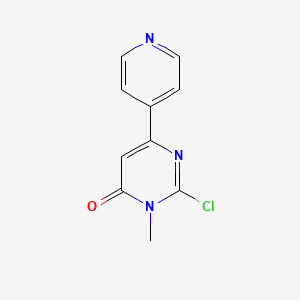

![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)